molecular formula C12H11NO3 B13553327 Methyl 2-hydroxy-2-(quinolin-3-yl)acetate

Methyl 2-hydroxy-2-(quinolin-3-yl)acetate

Cat. No.: B13553327
M. Wt: 217.22 g/mol
InChI Key: PRDSSZIIDRSNNJ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(quinolin-3-yl)acetate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-2-(quinolin-3-yl)acetate typically involves the condensation of quinoline-3-carbaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(quinolin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-hydroxy-2-(quinolin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-2-(quinolin-3-yl)acetate involves its interaction with various molecular targets. It can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-2-(quinolin-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-hydroxy-2-(quinolin-3-yl)acetate is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline moiety that is known for its biological activity. The presence of the hydroxyl group and the ester functionality contributes to its solubility and reactivity, which are critical for its interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The hydroxyl group can engage in hydrogen bonding with enzyme active sites, potentially inhibiting their activity. This is particularly relevant for enzymes involved in neurotransmitter metabolism.
  • Neurotransmitter Modulation : Similar compounds have been shown to modulate neurotransmitter release, particularly gamma-aminobutyric acid (GABA), which is crucial in managing neuronal excitability and has implications for treating epilepsy and anxiety disorders.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. A study demonstrated that treatment with this compound significantly reduced neuronal cell death in models of excitotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Anticonvulsant Activity

Animal studies have shown that this compound can decrease seizure frequency, indicating its promise as an anticonvulsant medication. The modulation of GABAergic activity is likely responsible for this effect.

Antimicrobial Potential

Preliminary investigations suggest that this compound possesses antimicrobial properties. Its structural similarity to other quinoline derivatives indicates potential effectiveness against drug-resistant bacterial strains .

Case Studies and Research Findings

1. Neuroprotective Effects

  • A study reported that this compound treatment led to a marked reduction in neuronal death due to excitotoxicity, highlighting its potential in neurodegenerative disease therapy.

2. Anticonvulsant Activity

  • In a controlled animal study, the compound demonstrated significant anticonvulsant effects, with a notable reduction in seizure episodes compared to control groups .

3. Antimicrobial Activity

  • Investigations into structurally similar compounds revealed significant antibacterial activity against multi-drug resistant strains, suggesting that this compound may exhibit similar properties worth exploring further .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)References
This compoundNeuroprotective, AnticonvulsantTBD
4-HydroxyquinolineAntimicrobial10.5
Quinoline DerivativesAntiviral4.0

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-hydroxy-2-quinolin-3-ylacetate

InChI

InChI=1S/C12H11NO3/c1-16-12(15)11(14)9-6-8-4-2-3-5-10(8)13-7-9/h2-7,11,14H,1H3

InChI Key

PRDSSZIIDRSNNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC2=CC=CC=C2N=C1)O

Origin of Product

United States

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